molecular formula C9H11NO2 B13026766 5-Methoxy-2,3-dihydrobenzofuran-6-amine

5-Methoxy-2,3-dihydrobenzofuran-6-amine

Cat. No.: B13026766
M. Wt: 165.19 g/mol
InChI Key: YXSSRENUGAQZGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2,3-dihydrobenzofuran-6-amine is a compound belonging to the benzofuran class. Benzofurans are heterocyclic compounds that are widely distributed in nature and have significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,3-dihydrobenzofuran-6-amine typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve transition-metal catalysis, such as copper-mediated and palladium-catalyzed coupling reactions . These methods are efficient and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,3-dihydrobenzofuran-6-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions often use reducing agents to remove oxygen or add hydrogen to the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methoxy-2,3-dihydrobenzofuran-6-amine involves its interaction with specific molecular targets and pathways. For instance, it may stimulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . This interaction can lead to various pharmacological effects, making it a compound of interest in neuropharmacology.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 5-Methoxy-2,3-dihydrobenzofuran-6-amine apart is its unique structural features and specific biological activities. Unlike its analogs, this compound has a methoxy group at the 5-position, which can significantly influence its pharmacological properties .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

5-methoxy-2,3-dihydro-1-benzofuran-6-amine

InChI

InChI=1S/C9H11NO2/c1-11-9-4-6-2-3-12-8(6)5-7(9)10/h4-5H,2-3,10H2,1H3

InChI Key

YXSSRENUGAQZGV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCO2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.